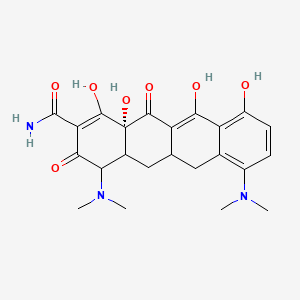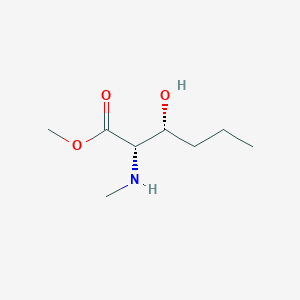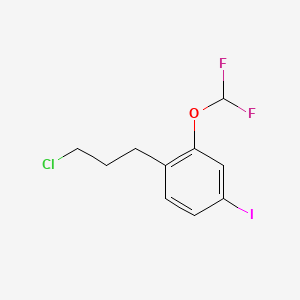
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The chloropropyl group can be introduced via a Friedel-Crafts alkylation reaction using 1-chloropropane and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while a Suzuki coupling reaction can produce a biaryl compound.
Scientific Research Applications
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s lipophilicity and ability to penetrate cell membranes, potentially leading to increased bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-iodobenzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene
Uniqueness
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-iodobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a chloropropyl group, difluoromethoxy group, and iodine atom in this particular arrangement may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10ClF2IO |
|---|---|
Molecular Weight |
346.54 g/mol |
IUPAC Name |
1-(3-chloropropyl)-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(14)6-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
QCUWLIRSXYQGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


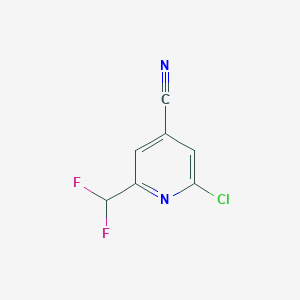
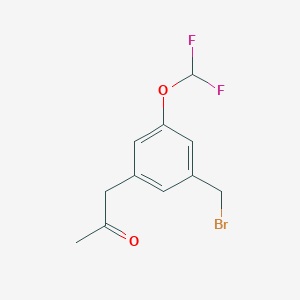
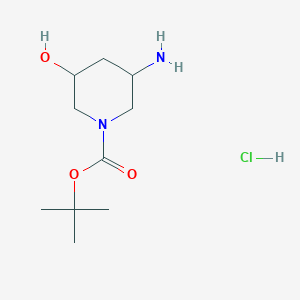
![5-[2-[(7aS)-1-[1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14068725.png)
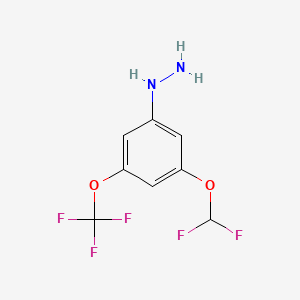
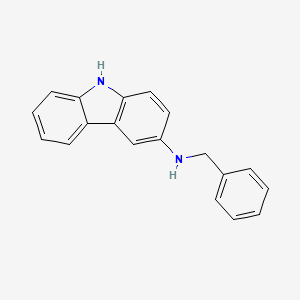
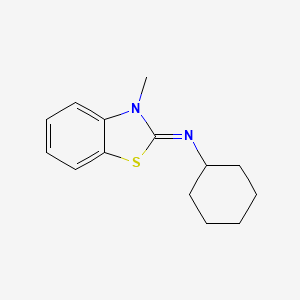
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

